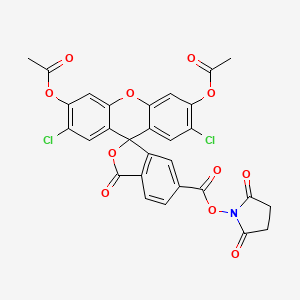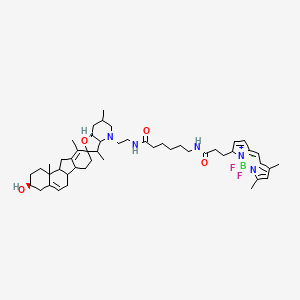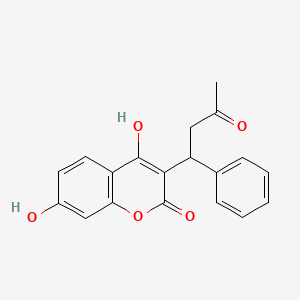
7-Hydroxywarfarin
説明
7-Hydroxywarfarin is a hydroxylated metabolite of warfarin, a widely used anticoagulant. Warfarin is known for its ability to inhibit vitamin K epoxide reductase, thereby preventing the synthesis of vitamin K-dependent clotting factors. This compound is formed through the metabolic hydroxylation of warfarin, primarily by the enzyme cytochrome P450 2C9 (CYP2C9). This metabolite plays a significant role in the pharmacokinetics and pharmacodynamics of warfarin therapy .
作用機序
Target of Action
7-Hydroxywarfarin is a metabolite of warfarin, a widely used anticoagulant . The primary target of this compound, like warfarin, is Vitamin K Epoxide Reductase (VKOR) . This enzyme plays a crucial role in the vitamin K cycle, which is essential for the activation of several clotting factors .
Mode of Action
This compound, as a metabolite of warfarin, acts as a Vitamin K antagonist . It inhibits the action of VKOR, preventing the reduction of vitamin K epoxide to its active form, vitamin KH2 . Vitamin KH2 is a necessary cofactor for the γ-carboxylation of coagulation factors VII, IX, X, and thrombin . By inhibiting VKOR, this compound disrupts the vitamin K cycle, reducing the activation of these clotting factors and thereby exerting an anticoagulant effect .
Biochemical Pathways
The formation of this compound is a part of the metabolic pathways of warfarin . Cytochromes P450, particularly CYP2C9, play a major role in oxidizing S-warfarin to this compound . This metabolic process is both stereo- and regio-selective . The location of the hydroxyl group significantly impacts the reduction selectivity among the hydroxywarfarins .
Pharmacokinetics
The pharmacokinetics of this compound are closely tied to its parent compound, warfarin . S-warfarin is primarily metabolized by CYP2C9 to form S-7-Hydroxywarfarin, the major metabolite observed in human plasma . Minor pathways involve other cytochrome P450 enzymes to form other hydroxywarfarin metabolites . The rate of biotransformation of warfarin to this compound is influenced by genetic variation within a chromosomal region encoding cytochrome P450 2C (Cyp2c) enzymes .
Result of Action
The result of this compound’s action is a reduction in the activation of several clotting factors, leading to an anticoagulant effect . This can prevent the formation of blood clots, making this compound (and warfarin) valuable in the treatment of conditions like venous thromboembolism and pulmonary embolism .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can impact its metabolism. For example, tolbutamide, a Cyp2c isoform-specific substrate, can inhibit the rate-limiting step in the biotransformation of warfarin to this compound . Additionally, genetic factors can influence the action of this compound. Variations in the genes encoding for CYP2C9 can affect the rate at which S-warfarin is metabolized to this compound .
生化学分析
Biochemical Properties
7-Hydroxywarfarin interacts with various enzymes, proteins, and other biomolecules. It is a product of the metabolic activity of the cytochrome P450 enzyme CYP2C9 . The formation of this compound from S-warfarin by CYP2C9 is a key step in the metabolic pathway of warfarin .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It is a product of the metabolic activity of the enzyme CYP2C9
Metabolic Pathways
This compound is involved in the metabolic pathways of warfarin. It is primarily formed by the action of the enzyme CYP2C9 on S-warfarin . This indicates that this compound is part of the broader metabolic pathway of warfarin in the body.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxywarfarin involves the hydroxylation of warfarin. This can be achieved through enzymatic reactions using cytochrome P450 enzymes, particularly CYP2C9. The reaction conditions typically involve the use of a suitable substrate (warfarin), enzyme source (liver microsomes or recombinant enzymes), and cofactors such as NADPH. The reaction is carried out under controlled temperature and pH conditions to ensure optimal enzyme activity .
Industrial Production Methods: Industrial production of this compound may involve biotransformation processes using microbial or mammalian cell cultures expressing CYP2C9. These biocatalytic processes offer a sustainable and efficient approach to producing hydroxylated metabolites. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) techniques ensures the purity and identification of the product .
化学反応の分析
Types of Reactions: 7-Hydroxywarfarin undergoes various chemical reactions, including:
Oxidation: Further oxidation of this compound can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Substitution reactions may involve the replacement of the hydroxyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol metabolites.
Substitution: Various substituted warfarin derivatives.
科学的研究の応用
7-Hydroxywarfarin has several scientific research applications:
Chemistry: It serves as a model compound for studying the metabolism of warfarin and other coumarin derivatives.
Biology: It is used to investigate the role of cytochrome P450 enzymes in drug metabolism.
Medicine: Research on this compound helps in understanding the variability in patient response to warfarin therapy and the development of personalized medicine approaches.
Industry: It is used in the development of analytical methods for the quantification of warfarin and its metabolites in biological samples
類似化合物との比較
- 6-Hydroxywarfarin
- 8-Hydroxywarfarin
- 10-Hydroxywarfarin
Comparison: 7-Hydroxywarfarin is unique due to its specific hydroxylation at the 7-position on the coumarin ring. This positional specificity influences its metabolic stability and pharmacological activity. Compared to other hydroxylated metabolites, this compound exhibits distinct inhibitory potency on vitamin K epoxide reductase and different pharmacokinetic properties .
特性
IUPAC Name |
4,7-dihydroxy-3-(3-oxo-1-phenylbutyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-11(20)9-15(12-5-3-2-4-6-12)17-18(22)14-8-7-13(21)10-16(14)24-19(17)23/h2-8,10,15,21-22H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFYEJMLNMTTJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=C(C=C3)O)OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10939074 | |
| Record name | 2,7-Dihydroxy-3-(3-oxo-1-phenylbutyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10939074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17834-03-6 | |
| Record name | 7-Hydroxywarfarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17834-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Hydroxywarfarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017834036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-Dihydroxy-3-(3-oxo-1-phenylbutyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10939074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Hydroxywarfarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-HYDROXYWARFARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B92SFW09LJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How is 7-hydroxywarfarin formed in the body?
A1: this compound is primarily formed through the metabolic action of the cytochrome P450 enzyme CYP2C9 on S-warfarin, the more potent enantiomer of the racemic drug warfarin. [, , , ]
Q2: Are there genetic variations that affect the metabolism of warfarin to this compound?
A2: Yes, mutations in the CYP2C9 gene can lead to variations in enzyme activity, impacting the rate of this compound formation. Notably, CYP2C92 and CYP2C93 variants exhibit decreased enzymatic activity, potentially leading to higher S-warfarin levels and increased bleeding risk. [, , , , , , , , , ]
Q3: Does this compound undergo further metabolism?
A3: Yes, this compound can be further metabolized by UDP-glucuronosyltransferases (UGTs), primarily UGT1A1, into glucuronide conjugates. These conjugates are more water-soluble and are readily excreted in the urine. [, , , ]
Q4: What are the primary routes of elimination for this compound?
A4: this compound is primarily eliminated through urine, predominantly as glucuronide conjugates. [, ]
Q5: Can other drugs affect the metabolism of warfarin to this compound?
A5: Yes, many drugs can interact with CYP2C9, either inhibiting or inducing its activity. This can significantly impact the formation of this compound and consequently, the anticoagulant effect of warfarin. [, , , , , , ]
Q6: Is 7-hydroxylation stereoselective for warfarin enantiomers?
A6: Yes, the formation of this compound is stereoselective for S-warfarin. [, , , , ]
Q7: What is the role of the hydroxyl group in the pharmacological activity of this compound?
A7: The hydroxyl group significantly influences the binding affinity of this compound to its target, vitamin K epoxide reductase, and its overall anticoagulant activity. [, ]
Q8: What analytical techniques are used to measure warfarin and this compound levels?
A8: Several methods are available for quantifying warfarin and its metabolites, including high-performance liquid chromatography (HPLC) coupled with ultraviolet detection (UV) or mass spectrometry (MS/MS). These methods offer high sensitivity and selectivity, enabling accurate measurement of these compounds in biological samples. [, , , ]
Q9: How are the analytical methods for warfarin and this compound validated?
A9: Validation of these methods typically involves assessing parameters like accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ), ensuring the reliability and reproducibility of the results. []
Q10: Does this compound possess anticoagulant activity?
A10: While this compound is considerably less potent than S-warfarin, studies suggest it may still possess some anticoagulant activity, particularly at higher concentrations. [, ]
Q11: How does monitoring this compound levels contribute to personalized warfarin therapy?
A11: Measuring both warfarin and this compound levels can provide valuable insights into an individual's metabolic capacity and help tailor warfarin doses more effectively, minimizing the risk of adverse events like bleeding. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


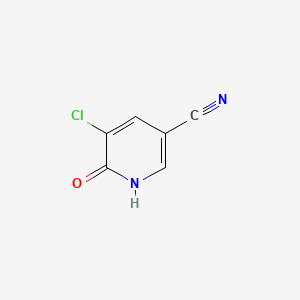
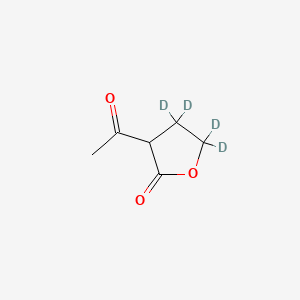
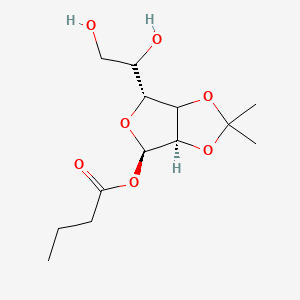
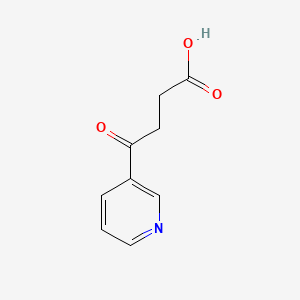
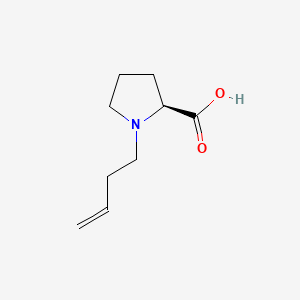
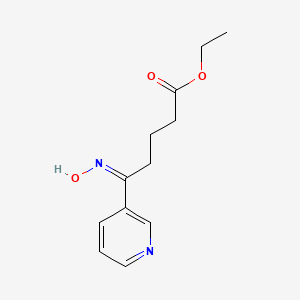
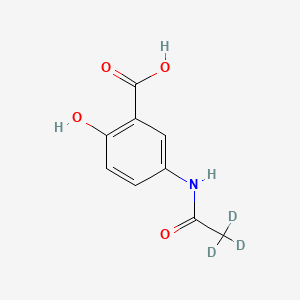
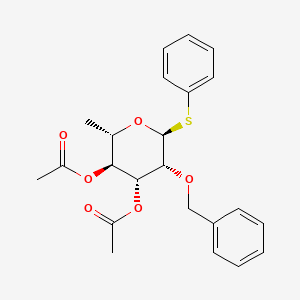
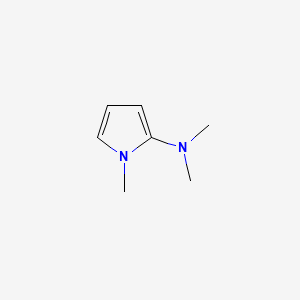

![(1S,2S,6R,9S,11R,12S)-12-[2-(furan-3-yl)-2-hydroxyethyl]-6,9-dihydroxy-11-methyl-8,14-dioxatetracyclo[7.6.0.01,6.02,12]pentadecan-13-one](/img/structure/B562484.png)
